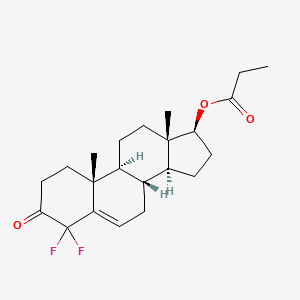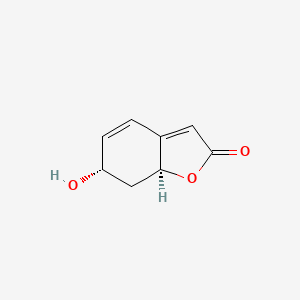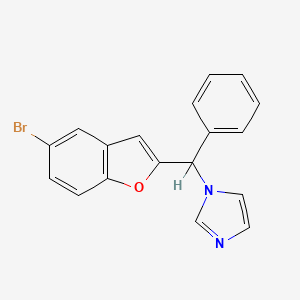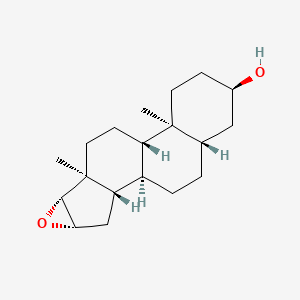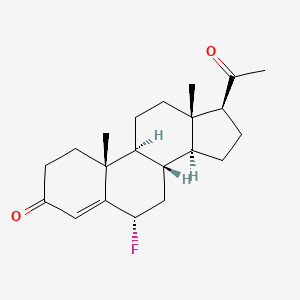
6alpha-Fluoropregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Fluoropregn-4-ene-3,20-dione: is a synthetic corticosteroid hormone. It is a fluorinated derivative of pregn-4-ene-3,20-dione, which is a naturally occurring steroid hormone. The introduction of a fluorine atom at the 6alpha position enhances its biological activity and stability. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Fluoropregn-4-ene-3,20-dione typically involves the fluorination of pregn-4-ene-3,20-dione. The process can be carried out using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction temperature and time are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6alpha-Fluoropregn-4-ene-3,20-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluorine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as 6alpha-fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione.
Reduction: Reduced derivatives such as 6alpha-fluoropregn-4-ene-3,20-diol.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: 6alpha-Fluoropregn-4-ene-3,20-dione is used as a starting material for the synthesis of various fluorinated steroids. It serves as a model compound for studying the effects of fluorination on steroid structure and reactivity.
Biology: In biological research, this compound is used to study the role of corticosteroids in cellular processes. It helps in understanding the mechanisms of hormone action and the effects of fluorination on biological activity.
Medicine: this compound has potential applications in the development of new corticosteroid drugs. Its enhanced stability and activity make it a valuable candidate for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6alpha-Fluoropregn-4-ene-3,20-dione involves its interaction with corticosteroid receptors in target cells. The fluorine atom at the 6alpha position enhances its binding affinity to the receptor, leading to increased biological activity. Upon binding, the compound modulates the expression of specific genes involved in various physiological processes such as inflammation, immune response, and metabolism. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which are part of the nuclear receptor superfamily.
Comparison with Similar Compounds
Pregn-4-ene-3,20-dione: The non-fluorinated parent compound.
6alpha-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione: A fluorinated derivative with additional hydroxyl groups.
3-fluoropregn-5-en-20-one: A fluorinated steroid with a different fluorination pattern.
16-methylpregn-4-ene-3,20-dione: A methylated derivative of pregn-4-ene-3,20-dione.
Uniqueness: 6alpha-Fluoropregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 6alpha position, which significantly enhances its biological activity and stability compared to its non-fluorinated counterparts. This fluorination also alters its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
2300-03-0 |
|---|---|
Molecular Formula |
C21H29FO2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
17-acetyl-6-fluoro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3 |
InChI Key |
UZROOFLUFHWOJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


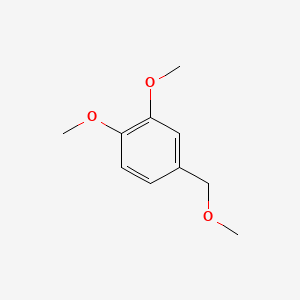
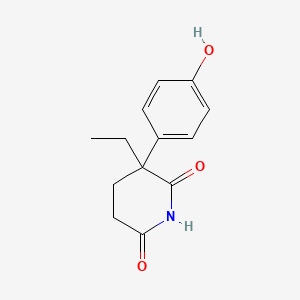

![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)
![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)
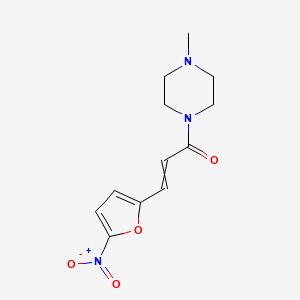
![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)
